1-Bromononane-d19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

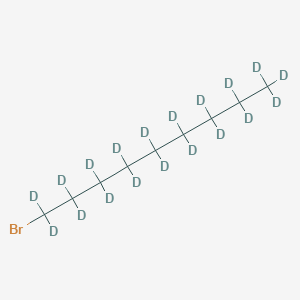

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H19Br |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecadeuteriononane |

InChI |

InChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2 |

InChI Key |

AYMUQTNXKPEMLM-KIJKOTCYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |

Canonical SMILES |

CCCCCCCCCBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromononane-d19

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Bromononane-d19, a deuterated derivative of 1-bromononane. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

This compound is a saturated alkyl halide where all 19 hydrogen atoms have been replaced by their heavy isotope, deuterium. This isotopic labeling makes it a valuable tool in various scientific applications, particularly in mechanistic studies and as an internal standard.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound. Due to the limited availability of experimental data for the deuterated compound, some properties are estimated based on the well-characterized non-deuterated analogue, 1-bromononane.

| Property | Value (this compound) | Value (1-Bromononane) |

| Molecular Formula | C₉D₁₉Br | C₉H₁₉Br |

| Molecular Weight | 226.27 g/mol | 207.15 g/mol [1] |

| CAS Number | 1219805-90-9[2] | 693-58-3[1] |

| Appearance | Neat (likely a clear, colorless liquid)[2] | Clear, colorless liquid |

| Boiling Point | Not experimentally determined (expected to be slightly higher than 1-bromononane) | 201 °C at 1013 hPa[1] |

| Melting Point | Not experimentally determined | -29 °C |

| Density | Not experimentally determined (expected to be slightly higher than 1-bromononane) | 1.09 g/cm³ at 20 °C[1] |

| Refractive Index | Not experimentally determined | n20/D 1.454 |

| Flash Point | Not experimentally determined | 90 °C (closed cup)[1] |

| Solubility | Insoluble in water; Soluble in organic solvents | Insoluble in water; Soluble in organic solvents[3] |

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound is the bromination of the corresponding deuterated alcohol, nonan-d19-ol, using a suitable brominating agent. A general and effective method is the reaction with phosphorus tribromide (PBr₃).

Materials:

-

Nonan-d19-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve nonan-d19-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide (approximately 1/3 molar equivalent) to the stirred solution via the dropping funnel.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently reflux the mixture for 2-3 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture back to room temperature and slowly quench by adding it to ice-cold water.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purify the crude product by fractional distillation under reduced pressure.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to be silent, showing no signals due to the absence of protons. This makes it an excellent solvent or internal standard for ¹H NMR studies of other compounds.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the nine carbon atoms. The signals will be triplets due to coupling with deuterium (I=1). The chemical shifts are expected to be very similar to those of 1-bromononane.

-

²H NMR (Deuterium NMR): A ²H NMR spectrum would show signals corresponding to the different deuterium environments in the molecule.

-

-

Mass Spectrometry (MS):

-

The mass spectrum of this compound will show a molecular ion peak at m/z 226 and 228, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern will be significantly different from that of 1-bromononane due to the increased mass of the fragments containing deuterium. The mass spectrum of the non-deuterated 1-bromononane shows characteristic peaks at m/z 135 and 137, corresponding to the loss of a C₅H₁₀ fragment.[4] A similar fragmentation pattern might be observed for the deuterated compound, but with a higher mass for the resulting fragments.

-

Applications in Research and Drug Development

The primary application of this compound lies in its use as an isotopically labeled compound. In drug development, deuteration of molecules is a strategy used to alter their pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage, a phenomenon known as the kinetic isotope effect. This can result in a longer half-life, reduced toxic metabolites, and an improved therapeutic profile of a drug.

This compound can be used as a building block to synthesize more complex deuterated molecules for such studies. It can also serve as an internal standard in quantitative analyses, such as mass spectrometry-based assays, due to its similar chemical behavior to the non-deuterated analyte but distinct mass.

Caption: A typical workflow for evaluating the pharmacokinetic advantages of a deuterated drug candidate.

References

An In-depth Technical Guide to 1-Bromononane-d19 (CAS Number: 1219805-90-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromononane-d19, a deuterated derivative of 1-bromononane. This isotopically labeled compound serves as a crucial tool in various scientific disciplines, particularly in quantitative analysis and metabolic research. This document outlines its fundamental properties, experimental applications, and relevant biological pathways.

Physicochemical Properties and Specifications

This compound is a saturated alkyl halide where all 19 hydrogen atoms have been replaced by their heavy isotope, deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart and structurally related compounds.[1][2] Its physical and chemical properties are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 1219805-90-9 |

| Chemical Formula | C₉D₁₉Br |

| Molecular Weight | 226.27 g/mol |

| Appearance | Colorless liquid |

| Synonyms | Nonane-d19, 1-bromo-; 1-Bromononane-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-d19 |

Table 2: Comparative Physicochemical Data

| Property | This compound | 1-Bromononane (Non-deuterated) |

| Molecular Formula | C₉D₁₉Br | C₉H₁₉Br |

| Molecular Weight | 226.27 g/mol | 207.15 g/mol |

| Boiling Point | Not specified (expected to be slightly higher than non-deuterated form) | ~201 °C |

| Density | Not specified (expected to be slightly higher than non-deuterated form) | ~1.084 g/mL at 25 °C |

| Solubility | Soluble in organic solvents (e.g., Chloroform, Hexanes) | Soluble in organic solvents (e.g., Chloroform, Hexanes), immiscible in water |

| Refractive Index | Not specified | ~1.454 (at 20 °C) |

Table 3: Isotopic Purity Specifications

| Specification | Value |

| Deuterium Enrichment | ≥ 98 atom % D |

| Chemical Purity | ≥ 98% |

Synthesis and Manufacturing

The synthesis of this compound typically involves the deuteration of a suitable precursor followed by bromination. A common synthetic approach is the radical halogenation of a fully deuterated alkane (nonane-d20) in the presence of a bromine source and an initiator, such as light or a radical initiator.

Applications in Research and Development

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] The use of a deuterated internal standard is a well-established technique to improve the accuracy and precision of quantification by correcting for variations in sample preparation, injection volume, and instrument response.

Role as an Internal Standard in Mass Spectrometry

In a typical quantitative workflow, a known amount of this compound is added to a sample containing the analyte of interest (e.g., 1-bromononane or a structurally similar compound). The sample is then processed and analyzed by MS. Since the deuterated standard has nearly identical chemical and physical properties to the analyte, it experiences similar losses during sample preparation and exhibits similar ionization efficiency in the mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, a more accurate quantification can be achieved.

Experimental Protocols

Example Protocol: Quantitative Analysis of a Long-Chain Analyte using a Deuterated Internal Standard by GC-MS

Objective: To quantify the concentration of a long-chain analyte (e.g., a fatty acid or alkyl halide) in a biological matrix.

Materials:

-

Sample (e.g., plasma, tissue homogenate)

-

This compound (or other suitable deuterated internal standard) solution of known concentration

-

Solvents: Methanol, Iso-octane, Acetonitrile (HPLC grade)

-

Reagents for derivatization (if necessary, e.g., pentafluorobenzyl bromide and diisopropylethylamine for fatty acids)

-

Vortex mixer

-

Centrifuge

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

To a known volume or weight of the sample, add a precise volume of the this compound internal standard solution.

-

Add methanol and vortex thoroughly to precipitate proteins.

-

Centrifuge to pellet the precipitate.

-

-

Liquid-Liquid Extraction:

-

Add iso-octane to the supernatant and vortex vigorously to extract the analyte and internal standard into the organic phase.

-

Centrifuge to separate the layers.

-

Carefully transfer the upper organic layer (iso-octane) to a clean tube.

-

Repeat the extraction step to ensure complete recovery.

-

-

Derivatization (if required for the analyte):

-

Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of acetonitrile.

-

Add the derivatizing agents (e.g., pentafluorobenzyl bromide and diisopropylethylamine).

-

Incubate at room temperature for the required time to complete the reaction.

-

Evaporate the solvent.

-

-

Sample Reconstitution and GC-MS Analysis:

-

Reconstitute the derivatized (or underivatized) sample in a small, precise volume of iso-octane.

-

Inject an aliquot of the sample into the GC-MS system.

-

-

GC-MS Conditions (Example):

-

GC Column: A non-polar or semi-polar capillary column suitable for the separation of long-chain compounds.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A gradient program to ensure good separation of the analyte and internal standard from matrix components.

-

Injection Mode: Splitless.

-

MS Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).

-

MS Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and this compound.

-

-

Quantification:

-

Generate a calibration curve by analyzing a series of standards containing known concentrations of the analyte and a fixed concentration of the internal standard.

-

Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Potential Biological Relevance: Metabolism of Long-Chain Alkanes

While specific signaling pathways involving 1-Bromononane are not documented, the metabolism of its parent alkane, nonane, and other long-chain alkanes has been studied in certain microorganisms. For instance, in some bacteria, long-chain alkanes can be metabolized through an oxidative pathway. This can serve as a conceptual model for how a biological system might process such a molecule.

The metabolic pathway in alkane-degrading bacteria, such as Alcanivorax dieselolei, involves the initial hydroxylation of the alkane to a primary alcohol, followed by successive oxidations to an aldehyde and a fatty acid.[3] The resulting fatty acid can then enter the beta-oxidation pathway to generate energy.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Ordering and Availability

This compound is available from various chemical suppliers specializing in isotopically labeled compounds and research chemicals. It is typically supplied as a neat liquid in various quantities.

References

A Technical Guide to the Molecular Weight of 1-Bromononane-d19

This technical guide provides a comprehensive overview of the molecular weight of 1-Bromononane-d19, tailored for researchers, scientists, and professionals in the field of drug development. The document details the theoretical calculation of its molecular weight, outlines experimental protocols for its determination, and presents visual workflows for clarity.

Quantitative Data: Molecular Weight and Isotopic Composition

The molecular weight of this compound is determined by its chemical formula, C₉D₁₉Br. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br), and the extensive deuteration significantly influence its mass. The following tables summarize the key quantitative data.

Table 1: Isotopic Masses of Constituent Elements

| Element | Isotope | Atomic Mass (Da) | Natural Abundance (%) |

| Carbon | ¹²C | 12.000000 | 98.93 |

| Hydrogen | ²H (D) | 2.014102 | (Enriched) |

| Bromine | ⁷⁹Br | 78.918337 | 50.69 |

| Bromine | ⁸¹Br | 80.916291 | 49.31 |

Table 2: Calculated Molecular Weights of this compound Isotopologues

| Chemical Formula | Description | Monoisotopic Mass (Da) |

| C₉D₁₉⁷⁹Br | Molecule with Bromine-79 | 225.1783 |

| C₉D₁₉⁸¹Br | Molecule with Bromine-81 | 227.1763 |

Table 3: Average Molecular Weight Comparison

| Compound | Chemical Formula | Average Molecular Weight ( g/mol ) |

| This compound | C₉D₁₉Br | 226.27 |

| 1-Bromononane | C₉H₁₉Br | 207.15 |

Experimental Protocol: Molecular Weight Determination by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the determination of the molecular weight of volatile and semi-volatile compounds like this compound.

Objective: To determine the molecular weight and confirm the isotopic distribution of this compound.

Instrumentation:

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for separating alkyl halides. A common choice is a non-polar column such as a HP-5MS (5% phenyl-methylpolysiloxane).

-

Mass Spectrometer (MS): A quadrupole or time-of-flight (TOF) mass analyzer capable of electron ionization (EI).

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 µg/mL.

-

-

GC Separation:

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Injection Volume: 1 µL in splitless or split mode, depending on sample concentration.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 40-300).

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Analyze the molecular ion region. Due to the presence of bromine, a characteristic isotopic pattern with two major peaks of nearly equal intensity will be observed. These peaks correspond to the [M]⁺ and [M+2]⁺ ions, representing the molecules containing ⁷⁹Br and ⁸¹Br, respectively.

-

For this compound, these peaks are expected at approximately m/z 225 and 227.

-

The high degree of deuteration will shift the molecular ion peaks significantly higher compared to the non-deuterated analog (which would appear around m/z 206 and 208).

-

Visualizations

The following diagrams illustrate the logical and experimental workflows for determining the molecular weight of this compound.

Caption: Logical workflow for calculating the theoretical molecular weight.

Caption: Experimental workflow for molecular weight determination via GC-MS.

An In-depth Technical Guide to the Synthesis of Deuterated 1-Bromononane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of synthetic strategies for preparing deuterated 1-bromononane, a valuable isotopically labeled compound for various research applications, including metabolic studies, pharmacokinetic analysis, and as a tracer in drug development. This document details two primary synthetic pathways, provides specific experimental protocols, and summarizes key quantitative data.

Introduction

Isotopic labeling, the replacement of an atom with one of its isotopes, is a critical technique in chemical and pharmaceutical sciences.[1] Deuterium (²H or D), a stable isotope of hydrogen, is frequently used to modify drug candidates to alter their metabolic profiles, a strategy known as the "deuterium switch." The increased mass of deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, resulting in a kinetic isotope effect that can slow down metabolism at specific sites. 1-Bromononane, a nine-carbon alkyl halide, serves as a versatile building block in organic synthesis.[2] Its deuterated analogues are therefore of significant interest.

This guide focuses on practical and efficient methods for the synthesis of both fully and selectively deuterated 1-bromononane.

Synthetic Pathways

Two principal strategies for the synthesis of deuterated 1-bromononane are presented:

-

Pathway A: Bromination of a Perdeuterated Precursor. This is the most direct route, starting from commercially available perdeuterated 1-nonanol (1-nonanol-d19). This method is advantageous for achieving the highest possible level of deuterium incorporation.

-

Pathway B: Selective Deuteration followed by Bromination. This approach begins with non-deuterated 1-nonanol, introduces deuterium at specific positions via catalytic H/D exchange, and is then followed by bromination. This is a more cost-effective method when complete deuteration is not required and allows for labeling at metabolically relevant positions.

The overall synthetic workflow is illustrated below.

Caption: Overall workflow for the synthesis of deuterated 1-bromononane.

Experimental Protocols

Detailed methodologies for the key reaction steps are provided below. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Bromination using Phosphorus Tribromide (PBr₃)

This protocol is highly effective for converting primary alcohols to alkyl bromides with high yields.[2][3] The reaction proceeds via an Sₙ2 mechanism.

-

Materials:

-

Deuterated 1-nonanol (e.g., 1-nonanol-d19 or 1-nonanol-α,α-d₂)

-

Phosphorus tribromide (PBr₃), freshly distilled

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve the deuterated 1-nonanol (1.0 eq) in anhydrous diethyl ether (approx. 5-10 mL per gram of alcohol).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add PBr₃ (0.4 eq) dropwise via the dropping funnel over 30 minutes with vigorous stirring. A white precipitate of phosphorous acid will form.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently heat to reflux for 3-4 hours.

-

Monitor the reaction progress using TLC or GC-MS.

-

Once the reaction is complete, cool the mixture back to 0 °C and cautiously pour it over crushed ice.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude deuterated 1-bromononane.

-

Purify the product by vacuum distillation.

-

Protocol 2: Bromination via the Appel Reaction

The Appel reaction provides a mild method for converting alcohols to alkyl halides using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[4][5] This reaction also proceeds with inversion of configuration for chiral centers.

-

Materials:

-

Deuterated 1-nonanol

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Anhydrous dichloromethane (DCM) or acetonitrile

-

-

Procedure:

-

To a solution of deuterated 1-nonanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous DCM, add a solution of carbon tetrabromide (1.2 eq) in DCM dropwise at 0 °C under a nitrogen atmosphere.[6]

-

Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.[6]

-

Monitor the reaction by TLC. The formation of triphenylphosphine oxide (a byproduct) can be observed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add pentane or hexane to the residue to precipitate the triphenylphosphine oxide.

-

Filter the mixture through a pad of silica gel, washing with pentane or hexane.

-

Collect the filtrate and concentrate under reduced pressure to obtain the crude product.

-

Purify by vacuum distillation or column chromatography on silica gel.

-

Protocol 3: Bromination using Hydrobromic Acid (HBr)

This classic method involves the reaction of the alcohol with concentrated hydrobromic acid, often with an acid catalyst like H₂SO₄.[7][8] HBr can also be generated in situ.

-

Materials:

-

Deuterated 1-nonanol

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

-

-

Procedure:

-

Place sodium bromide (1.2 eq) in a round-bottom flask. Add water and the deuterated 1-nonanol (1.0 eq).[7]

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid (1.2 eq) with stirring.[7]

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

After reflux, arrange the apparatus for distillation and distill the mixture until no more oily product comes over.

-

Transfer the distillate to a separatory funnel and wash with an equal volume of water.

-

Wash with a small amount of cold, concentrated H₂SO₄ to remove any unreacted alcohol and ether byproduct.[7]

-

Wash with saturated NaHCO₃ solution to neutralize residual acid, followed by a final wash with water.

-

Dry the organic layer over anhydrous calcium chloride or magnesium sulfate, filter, and purify by distillation.

-

Protocol 4: Iridium-Catalyzed α-Deuteration of 1-Nonanol

This protocol enables the selective deuteration of the C1 position (α-carbon) of 1-nonanol using deuterium oxide (D₂O) as the deuterium source.[9][10]

-

Materials:

-

1-Nonanol

-

Iridium(III)-bipyridonate complex (e.g., [Cp*Ir(bpy-O)(H₂O)]SO₄ or similar)

-

Deuterium oxide (D₂O)

-

Base (e.g., Na₂CO₃ or KOtBu, if required by the specific catalyst system)

-

An appropriate solvent (if not neat D₂O)

-

-

Procedure:

-

In a reaction vial, combine 1-nonanol (1.0 eq), the iridium catalyst (1-5 mol%), and a base (if necessary).

-

Add D₂O as both the deuterium source and solvent.

-

Seal the vial and heat the mixture at a specified temperature (e.g., 100-120 °C) for 12-24 hours.

-

Monitor the deuterium incorporation by ¹H NMR or GC-MS analysis of aliquots.

-

After the reaction, cool the mixture to room temperature.

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting 1-nonanol-α,α-d₂ can be purified by column chromatography or used directly in the subsequent bromination step (Protocols 1-3).

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of deuterated 1-bromononane.

Table 1: Reaction Yields for Bromination of 1-Nonanol

| Method | Reagents | Typical Yield (%) | Reference |

| PBr₃ | PBr₃ | >85% | [2] |

| Appel Reaction | CBr₄, PPh₃ | 80-95% | [5] |

| HBr (in situ) | NaBr, H₂SO₄ | ~70-80% | [7] |

Note: Yields are for non-deuterated analogues but are expected to be similar for deuterated substrates.

Table 2: Isotopic Purity Data

| Compound | Synthetic Method | Expected Deuterium Incorporation | Analytical Method |

| This compound | Bromination of 1-Nonanol-d19 | >98 atom % D | MS, ²H NMR |

| 1-Bromononane-α,α-d2 | Ir-catalyzed deuteration + Bromination | >95% D at α-position | MS, ¹H NMR, ²H NMR[9] |

Characterization

Confirmation of structure and isotopic incorporation is critical. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight of the deuterated product, confirming the number of deuterium atoms incorporated. The isotopic distribution pattern will differ significantly from the non-deuterated standard.

The logical relationship for the characterization process is outlined below.

Caption: Logical workflow for the characterization of deuterated 1-bromononane.

References

- 1. Appel reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. orgosolver.com [orgosolver.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Appel Reaction [organic-chemistry.org]

- 6. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Sciencemadness Discussion Board - Synthesis of n-alkyl bromides from corresponding alcohols - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. youtube.com [youtube.com]

- 9. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RSC - Page load error [pubs.rsc.org]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 1-Bromononane-d19

This technical guide provides a comprehensive overview of the structure, formula, and properties of the deuterated organic compound 1-Bromononane-d19. It is intended for researchers, scientists, and professionals in the field of drug development and other areas of chemical research where isotopically labeled compounds are utilized. This document summarizes key quantitative data, outlines a plausible experimental protocol for its synthesis, and includes visualizations to illustrate the synthetic pathway.

Core Concepts and Structure

This compound is the deuterated analog of 1-bromononane, where 19 hydrogen atoms have been replaced by deuterium atoms. Its chemical formula is C₉D₁₉Br.[1][2] The molecular weight of this compound is approximately 226.27 g/mol .[1][2] This isotopic labeling makes it a valuable tool in various research applications, particularly in mechanistic studies, as a tracer, and in pharmacokinetic and metabolic profiling of drugs.[3][4]

The structure of this compound consists of a nine-carbon aliphatic chain where all hydrogen positions are occupied by deuterium, with a bromine atom attached to the terminal carbon.

Synonyms:

-

Nonane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-d19, 9-bromo-

-

9-Bromononane-d19

-

1-Nonyl-d19 bromide[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its non-deuterated counterpart, 1-Bromononane. Data for the deuterated compound is limited, and therefore, some physical properties are inferred from the non-deuterated analog.

| Property | This compound | 1-Bromononane (for comparison) |

| Molecular Formula | C₉D₁₉Br[1][2] | C₉H₁₉Br |

| Molecular Weight | 226.27 g/mol [1][2] | 207.15 g/mol |

| CAS Number | 1219805-90-9[1] | 693-58-3 |

| Appearance | Neat/Liquid[1] | Clear, colorless liquid[5] |

| Isotopic Purity (atom % D) | ≥ 98% | N/A |

| Melting Point | N/A | -29 °C[5][6] |

| Boiling Point | N/A | 201 °C (lit.) |

| Density | N/A | 1.084 g/mL at 25 °C (lit.) |

| Refractive Index | N/A | n20/D 1.454 (lit.) |

Experimental Protocols

Step 1: Synthesis of Nonan-1-ol-d20 (Deuterated Precursor)

The synthesis of the deuterated alcohol precursor, Nonan-1-ol-d20, can be achieved through the reduction of a nonanoic acid derivative (e.g., nonanoic acid or methyl nonanoate) using a powerful deuterating agent.

-

Materials:

-

Methyl nonanoate

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Deuterium oxide (D₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

A solution of methyl nonanoate in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum deuteride in the same solvent under an inert atmosphere (e.g., argon or nitrogen) and cooled in an ice bath.

-

The reaction mixture is stirred at room temperature for several hours to ensure complete reduction.

-

The reaction is quenched by the slow, sequential addition of D₂O to decompose the excess LiAlD₄ and the resulting aluminum alkoxide complex.

-

The resulting precipitate is filtered off, and the organic layer is separated.

-

The organic phase is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield Nonan-1-ol-d20.

-

Step 2: Bromination of Nonan-1-ol-d20

The conversion of the deuterated alcohol to the corresponding alkyl bromide can be accomplished using various brominating agents. A common and effective method is the Appel reaction.

-

Materials:

-

Nonan-1-ol-d20

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

To a solution of Nonan-1-ol-d20 and carbon tetrabromide in anhydrous dichloromethane, triphenylphosphine is added portion-wise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

Visualizations

The following diagrams illustrate the logical workflow of the proposed synthesis for this compound.

Caption: Synthetic workflow for this compound.

Caption: Logical relationship of synthetic steps.

References

- 1. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1-Bromononane synthesis - chemicalbook [chemicalbook.com]

Physical properties of 1-Bromononane-d19

An In-depth Technical Guide on the Physical Properties of 1-Bromononane-d19

Introduction

This compound is a deuterated form of 1-bromononane, where all 19 hydrogen atoms have been replaced by deuterium isotopes.[1] This isotopic labeling makes it a valuable tool in various research applications, particularly in tracer studies for quantitation during drug development and in mechanistic studies where the kinetic isotope effect is utilized.[2] Understanding the physical properties of this compound is crucial for its proper handling, application, and for the interpretation of experimental results. This guide provides a comprehensive overview of the known physical properties of this compound, alongside those of its non-deuterated counterpart for comparison.

Physical and Chemical Properties

The incorporation of deuterium into a molecule results in an increase in its molecular weight, which can subtly influence its physical properties such as density, boiling point, and melting point. While experimentally determined data for this compound are limited, predicted values are available. The following table summarizes the key physical properties of this compound and compares them with the experimental data for 1-Bromononane.

| Property | This compound (Deuterated) | 1-Bromononane (Non-deuterated) |

| Molecular Formula | C₉D₁₉Br[1] | C₉H₁₉Br[3][4][5] |

| Molecular Weight | 226.27 g/mol [1][2][6] | 207.15 g/mol [3][5][7] |

| Density | 1.1 ± 0.1 g/cm³ (Predicted)[6] | 1.084 g/mL at 25 °C[3], 1.086 g/cm³ at 20 °C[4] |

| Boiling Point | 221.6 ± 3.0 °C at 760 mmHg (Predicted)[6] | 201 °C (lit.)[3][4], 221.6 °C at 760 mmHg[8] |

| Melting Point | Not available | -29 °C[4][5] |

| Refractive Index | 1.453 (Predicted)[6] | n20/D 1.454 (lit.)[3][8], 1.453-1.455[5] |

| Flash Point | 90.0 ± 0.0 °C (Predicted)[6] | 90 °C (closed cup)[3][5] |

| Appearance | Neat[1][9] | Clear, colorless liquid[4][10] |

| Solubility in Water | Not available | Insoluble[4] |

Experimental Protocols

Determination of Purity and Identity

-

Gas Chromatography (GC): The purity of 1-Bromononane is typically assayed by GC.[11][12] A similar method would be used for its deuterated analogue. A capillary column suitable for separating non-polar compounds would be employed, with a flame ionization detector (FID) or a mass spectrometer (MS) for detection. The percentage purity is determined by the peak area of the compound relative to the total area of all peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons and the degree of deuteration.[13] ²H (Deuterium) NMR would show signals corresponding to the different deuterium environments in the molecule. ¹³C NMR can also be used to confirm the carbon backbone.[5]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound, which would be significantly higher for the deuterated version due to the mass of deuterium.[7] The isotopic distribution pattern would also confirm the presence of bromine.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of C-D bonds, which have a different vibrational frequency compared to C-H bonds.[5]

Determination of Physical Constants

-

Density: The density is typically measured using a pycnometer or a digital density meter at a specified temperature.

-

Boiling Point: The boiling point is determined by distillation at a controlled pressure (e.g., atmospheric pressure). For small quantities, micro-boiling point determination methods can be used.

-

Refractive Index: The refractive index is measured using a refractometer, typically at 20°C with the sodium D-line (589 nm).[3][11]

Synthesis and Characterization Workflow

The synthesis of this compound would likely follow established methods for the synthesis of alkyl bromides from their corresponding alcohols, using a deuterated starting material. The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: A logical workflow for the synthesis, purification, and characterization of this compound.

Conclusion

This technical guide has summarized the key physical properties of this compound, providing a valuable resource for researchers and professionals in drug development and other scientific fields. While experimental data for the deuterated compound is limited, the provided predicted values and comparison with the non-deuterated analogue offer a strong foundation for its use. The outlined experimental protocols and workflow provide a clear framework for the characterization and quality control of this important isotopically labeled compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1-溴壬烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Bromononane(693-58-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. 1-Bromononane | C9H19Br | CID 12742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Bromononane|lookchem [lookchem.com]

- 9. cymitquimica.com [cymitquimica.com]

- 10. 1-Bromononane | 693-58-3 [chemicalbook.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. 1-Bromononane, 99% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 13. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Analysis of 1-Bromononane-d19 by NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1-bromononane-d19. Due to the limited availability of public spectral data for this specific isotopically labeled compound, this guide presents predicted data based on the analysis of its non-deuterated analog, 1-bromononane, and established principles of spectroscopy for deuterated molecules. Detailed experimental protocols for acquiring such data are also provided, along with logical workflows for sample analysis.

Data Presentation

The following tables summarize the predicted quantitative NMR and MS data for this compound.

Table 1: Predicted ²H-NMR Spectral Data for this compound

| Position | Chemical Shift (δ) ppm (Predicted) | Multiplicity |

| -CD₂Br | 3.40 | Broad Singlet |

| -(CD₂)₇- | 1.85 - 1.26 | Broad Multiplet |

| -CD₃ | 0.88 | Broad Singlet |

Note: Chemical shifts are referenced to the corresponding proton chemical shifts in 1-bromononane and may vary slightly based on experimental conditions.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Position | Chemical Shift (δ) ppm (from 1-bromononane)[1] | Predicted Multiplicity (due to C-D coupling) |

| C1 (-CD₂Br) | 33.9 | Quintet |

| C2 | 31.9 | Quintet |

| C3 | 28.7 | Quintet |

| C4 | 29.3 | Quintet |

| C5 | 29.5 | Quintet |

| C6 | 28.2 | Quintet |

| C7 | 32.9 | Quintet |

| C8 | 22.7 | Quintet |

| C9 (-CD₃) | 14.1 | Septet |

Note: The replacement of protons with deuterium will lead to the splitting of carbon signals into multiplets due to one-bond carbon-deuterium coupling. The chemical shifts are based on the non-deuterated analog and may experience minor isotopic shifts.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Description |

| [M]⁺ | 226/228 | Molecular ion peak (due to ⁷⁹Br and ⁸¹Br isotopes) |

| [M-D]⁺ | 224/226 | Loss of a deuterium radical |

| [M-CD₂Br]⁺ | 130 | Loss of the bromomethyl-d₂ radical |

| [CₙD₂ₙ₊₁]⁺ | various | Alkyl-d fragments |

Note: The molecular weight of this compound is approximately 226.27 g/mol .[2] The mass spectrum will exhibit characteristic isotopic clusters for bromine-containing fragments.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ²H and ¹³C NMR spectra of this compound to confirm isotopic labeling and structural integrity.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable non-deuterated solvent (e.g., chloroform, acetone).

-

Transfer the solution to a 5 mm NMR tube.

²H-NMR Acquisition Parameters (Illustrative):

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: Chloroform (non-deuterated).

-

Temperature: 298 K.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 (signal averaging may be required depending on concentration).

-

Spectral Width: Centered on the expected chemical shift range for deuterated alkanes (~0-4 ppm).

¹³C-NMR Acquisition Parameters (Illustrative):

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Solvent: Chloroform-d (CDCl₃ can be used, but a non-deuterated solvent is preferable to avoid overlapping signals).

-

Temperature: 298 K.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 5-10 seconds (longer delay needed for deuterated carbons).

-

Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C and potential signal broadening from C-D coupling).

-

Spectral Width: 0-220 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its identity and isotopic enrichment.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

GC-MS Parameters (Illustrative):

-

GC Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-300.

-

Scan Speed: 2 scans/second.

Visualizations

Caption: Analytical workflow for this compound.

Caption: Relationship between structure and spectral data.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Research Applications of 1-Bromononane-d19

Introduction to this compound

This compound is the deuterated isotopologue of 1-bromononane.[1] In this molecule, the 19 hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution makes it an ideal internal standard for quantitative mass spectrometry analysis. The key properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉D₁₉Br |

| Molecular Weight | ~226.27 g/mol |

| CAS Number | 1219805-90-9 |

| Appearance | Colorless liquid |

| Boiling Point | ~201 °C (for non-deuterated form) |

| Density | ~1.084 g/mL at 25 °C (for non-deuterated form) |

The primary advantage of using a deuterated standard like this compound is that it behaves almost identically to its non-deuterated analog (the analyte) during sample preparation and chromatographic separation. However, due to its increased mass, it can be distinguished by a mass spectrometer. This allows for accurate quantification by correcting for analyte loss during sample processing and for variations in instrument response.

Core Application: Internal Standard for Quantitative Analysis

The most prominent research application of this compound is as an internal standard for the quantification of analogous non-deuterated compounds, such as other long-chain bromoalkanes or similar alkylating agents. These compounds are relevant in various fields, including environmental monitoring (e.g., as disinfection byproducts or industrial contaminants) and in the synthesis of pharmaceuticals and other specialty chemicals.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before any sample preparation steps. The ratio of the signal from the native analyte to the signal from the isotopically labeled standard is then measured by a mass spectrometer. Since the analyte and the standard are affected proportionally by any losses during extraction and analysis, this ratio remains constant and can be used to accurately determine the concentration of the analyte in the original sample.

Experimental Protocol: Quantification of 1-Bromononane in Water Samples

This section details a hypothetical but representative experimental protocol for the quantification of 1-bromononane (as a model analyte) in water samples using this compound as an internal standard.

Materials and Reagents

-

1-Bromononane (analyte standard)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Dichloromethane (DCM, pesticide residue grade)

-

Sodium chloride (analytical grade, baked at 450°C for 4 hours)

-

Anhydrous sodium sulfate (analytical grade, baked at 450°C for 4 hours)

-

Ultrapure water

-

2 mL GC vials with PTFE-lined septa

Standard Preparation

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh approximately 10 mg of 1-bromononane and this compound into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with methanol.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by serial dilution of the primary stock solutions with methanol to achieve concentrations ranging from 1 ng/mL to 100 ng/mL for 1-bromononane.

-

Prepare a working internal standard solution of this compound at a concentration of 50 ng/mL in methanol.

-

Sample Preparation (Liquid-Liquid Extraction)

-

Collect 100 mL water samples in amber glass bottles.

-

Add 10 µL of the 50 ng/mL this compound internal standard solution to each 100 mL water sample, resulting in a final concentration of 50 ng/L.

-

Transfer the sample to a 250 mL separatory funnel.

-

Add 30 g of sodium chloride and shake to dissolve.

-

Add 20 mL of dichloromethane to the separatory funnel.

-

Shake vigorously for 2 minutes, periodically venting the pressure.

-

Allow the layers to separate for 10 minutes.

-

Drain the lower organic layer (DCM) through a funnel containing anhydrous sodium sulfate into a collection flask.

-

Repeat the extraction with a fresh 20 mL portion of DCM and combine the extracts.

-

Concentrate the combined extract to approximately 0.5 mL using a gentle stream of nitrogen.

-

Transfer the final extract to a 2 mL GC vial for analysis.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Table 2: Selected Ion Monitoring (SIM) Parameters

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 1-Bromononane (Analyte) | 135 | 137 | 43 |

| This compound (Internal Standard) | 154 | 156 | 48 |

Data Analysis and Expected Results

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of the analyte (1-bromononane) to the peak area of the internal standard (this compound) against the concentration of the analyte. A linear regression is then applied to the data points.

Quantification of Unknown Samples

The concentration of 1-bromononane in the unknown samples is calculated using the generated calibration curve and the measured peak area ratio of the analyte to the internal standard in the sample extract.

Representative Quantitative Data

The following table presents hypothetical but realistic data that could be obtained from such an analysis.

Table 3: Hypothetical Calibration and Sample Quantification Data

| Sample | Analyte Conc. (ng/L) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/L) | Recovery (%) |

| Cal Std 1 | 1.0 | 1,520 | 75,100 | 0.020 | - | - |

| Cal Std 2 | 5.0 | 7,650 | 74,800 | 0.102 | - | - |

| Cal Std 3 | 10.0 | 15,100 | 75,500 | 0.200 | - | - |

| Cal Std 4 | 50.0 | 75,800 | 75,200 | 1.008 | - | - |

| Cal Std 5 | 100.0 | 152,500 | 75,300 | 2.025 | - | - |

| Water Sample 1 | - | 22,700 | 73,900 | 0.307 | 15.3 | 98.5 |

| Water Sample 2 | - | 5,430 | 74,500 | 0.073 | 3.6 | 99.3 |

| Spiked Sample | 20.0 (spiked) | 31,200 | 75,000 | 0.416 | 20.7 | 103.5 |

Conclusion

This compound serves as a valuable tool for researchers engaged in quantitative analytical chemistry. Its use as an internal standard in isotope dilution mass spectrometry provides a high degree of accuracy and precision by correcting for variations in sample preparation and instrument performance. The methodologies outlined in this guide, while based on a representative example, are applicable to a wide range of research areas where the quantification of long-chain alkylating agents and similar compounds is required. The robustness of this technique makes it indispensable for obtaining reliable quantitative data in complex matrices.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical and bioanalytical research, the pursuit of precision, accuracy, and reproducibility is paramount. This in-depth technical guide explores the core principles and applications of deuterated internal standards, a critical tool in achieving reliable and defensible analytical results. By compensating for inevitable variations in sample preparation and analysis, these isotopically labeled compounds have become the gold standard for robust quantification, especially when coupled with mass spectrometry.

The Fundamental Role of an Internal Standard

Quantitative analysis by techniques like liquid chromatography-mass spectrometry (LC-MS) is susceptible to variations that can compromise data integrity. An internal standard (IS) is a compound with a known concentration that is added to every sample, calibrator, and quality control sample. The IS serves as a reference point to correct for fluctuations throughout the analytical workflow.

A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte of interest, where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D).[1] This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical chemical and physical properties ensure they behave similarly during sample processing and analysis.[2][3]

The core principle of using a deuterated IS is that any analyte loss or signal variation experienced during the analytical process will be mirrored by the deuterated IS. By measuring the ratio of the analyte's response to the IS's response, these variations are normalized, leading to a more accurate and precise quantification of the analyte.[3]

The Power of Deuteration: Key Advantages

The use of deuterated internal standards is highly recommended by regulatory agencies and is considered best practice in bioanalysis for several compelling reasons:[4]

-

Compensation for Matrix Effects: Biological samples (e.g., plasma, blood, urine) are complex matrices containing numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as matrix effect, can cause ion suppression or enhancement, leading to inaccurate results. Since a deuterated IS has the same chromatographic retention time and ionization characteristics as the analyte, it experiences the same matrix effects, effectively canceling them out when the response ratio is calculated.[3]

-

Correction for Sample Preparation Variability: The journey from a raw biological sample to the analytical instrument involves multiple steps, including extraction, evaporation, and reconstitution. Analyte loss can occur at any of these stages. A deuterated IS, added at the very beginning of the sample preparation process, tracks the analyte through each step, correcting for any recovery inconsistencies.[2]

-

Mitigation of Instrumental Fluctuations: Variations in instrument performance, such as injection volume inconsistencies and fluctuations in the ionization source, can affect the signal intensity. The co-eluting deuterated IS experiences these fluctuations in the same manner as the analyte, ensuring that the response ratio remains constant and the quantification reliable.[3]

The following diagram illustrates the logical relationship of how a deuterated internal standard corrects for analytical variability.

Quantitative Impact of Deuterated Internal Standards

The theoretical advantages of using deuterated internal standards are borne out by empirical data. Numerous studies have demonstrated significant improvements in assay performance. The following tables summarize quantitative data from studies comparing the use of deuterated internal standards with other approaches.

Table 1: Comparison of Inter-patient Assay Imprecision for Sirolimus

| Internal Standard Type | Inter-patient Imprecision (CV%) |

| Deuterated Sirolimus (SIR-d3) | 2.7% - 5.7% |

| Structural Analog (DMR) | 7.6% - 9.7% |

Data sourced from a study on the measurement of Sirolimus by HPLC-ESI-MS/MS.[5] This table clearly shows that the use of a deuterated internal standard resulted in a lower coefficient of variation, indicating higher precision in the measurements across different patient samples.[5]

Table 2: Recovery and Precision Data for Immunosuppressants using Deuterated Internal Standards

| Analyte | Mean Recovery (%) | Imprecision (CV%) | Concentration Range (µg/L) |

| Cyclosporin A | 100.8 - 102.5 | 1.17 - 2.60 | 8.1 - 979 |

| Sirolimus | 101.6 - 103.0 | 0.92 - 1.72 | 2.1 - 33.2 |

| Tacrolimus | 100.0 - 101.2 | 0.44 - 1.06 | 2.0 - 30.8 |

| Everolimus | 99.5 - 102.4 | 0.82 - 4.34 | 2.1 - 31.4 |

Data from the determination of immunosuppressive drugs in whole blood.[6][7] This table demonstrates the high accuracy (recovery close to 100%) and precision (low CV%) achievable with a validated LC-MS/MS method employing deuterated internal standards.[6][7]

Table 3: Comparison of Assay Performance for Kahalalide F

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |

| Stable Isotope Labeled (SIL) | 100.3 | 7.6 |

| Analog | 96.8 | 8.6 |

Data from a comparative study of an anticancer agent.[8] This table illustrates that the SIL internal standard provided a mean bias closer to the ideal 100% and a lower standard deviation, indicating both improved accuracy and precision.[8]

Experimental Protocols: A Practical Approach

The successful implementation of deuterated internal standards hinges on a well-defined and validated experimental protocol. The following sections provide a detailed methodology for a common application: the quantification of immunosuppressants in whole blood.

Materials and Reagents

-

Whole blood samples (EDTA)

-

Deuterated internal standards for each analyte (e.g., Cyclosporin A-d4, Tacrolimus-d3, Sirolimus-d3, Everolimus-d4)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Zinc sulfate solution (0.1 M)

-

Water (LC-MS grade)

-

Ammonium acetate buffer

-

tert-butylmethyl ether/ethyl acetate (for liquid-liquid extraction)

Sample Preparation and Extraction Workflow

The following diagram outlines a typical experimental workflow for sample preparation using a deuterated internal standard.

Detailed Methodologies

1. Preparation of Internal Standard Working Solution:

-

A stock solution of each deuterated internal standard is prepared in methanol.

-

A working internal standard solution (IS-Mix) is prepared by combining the individual deuterated standard stock solutions and diluting with methanol to achieve the desired final concentration.[1]

2. Sample Spiking and Protein Precipitation:

-

For each sample, calibrator, and quality control, aliquot 50 µL of whole blood into a microcentrifuge tube.[1]

-

Add a precise volume of the IS-Mix to each tube.

-

To precipitate proteins and lyse red blood cells, add a solution of 0.1 M zinc sulfate in a methanol/water mixture.[1][9]

-

Vortex the samples vigorously to ensure thorough mixing and complete protein precipitation.[10]

3. Sample Extraction (Liquid-Liquid Extraction - LLE):

-

An alternative to simple protein precipitation is LLE for cleaner extracts.

-

After spiking with the deuterated internal standard, add an appropriate buffer (e.g., ammonium acetate, pH 9.5).[6]

-

Add an immiscible organic solvent mixture (e.g., tert-butylmethyl ether/ethyl acetate).[6]

-

Vortex thoroughly to facilitate the extraction of the analytes and internal standards into the organic layer.

-

Centrifuge to achieve phase separation.

-

Carefully transfer the organic supernatant to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Inject the prepared sample extract into the LC-MS/MS system.

-

Chromatographic separation is typically performed on a C18 or phenyl-hexyl reversed-phase column.[6]

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard.[11]

5. Calibration and Quantification:

-

A calibration curve is constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the known concentrations of the calibrators.[12]

-

The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Selection and Synthesis of Deuterated Internal Standards

The utility of a deuterated internal standard is contingent on its quality and proper design.

Selection Criteria

When selecting or designing a deuterated internal standard, several factors must be considered:

-

Isotopic Purity/Enrichment: The standard should have a high degree of deuteration (typically ≥98%) to minimize the contribution of the unlabeled analyte present as an impurity in the standard.[3]

-

Chemical Purity: High chemical purity (>99%) is essential to ensure that the standard's behavior is consistent with the analyte.[3]

-

Stability of the Deuterium Label: The deuterium atoms should be placed in positions on the molecule that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[13] Placing labels on heteroatoms (O, N) or acidic carbons should be avoided.

-

Mass Shift: A sufficient mass difference (typically 3 or more mass units) between the analyte and the standard is necessary to prevent isotopic crosstalk.[2]

-

Co-elution: The deuterated standard should co-elute with the analyte under the chromatographic conditions used.[2]

Synthesis Approaches

There are two primary methods for synthesizing deuterated compounds:

-

Hydrogen-Deuterium Exchange: This method involves exposing the unlabeled compound to a deuterium source (e.g., deuterated solvent) under conditions that promote the exchange of hydrogen for deuterium, often with the use of a catalyst. This can be a simpler approach but offers less control over the position of the labels.

-

De Novo Chemical Synthesis: This approach involves building the molecule from deuterated starting materials. While more complex, it allows for precise control over the number and location of the deuterium labels.

Conclusion

References

- 1. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. resolvemass.ca [resolvemass.ca]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Procedure for determination of immunosuppressive drugs in whole blood with liquid chromatography-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. texilajournal.com [texilajournal.com]

- 10. Immunosuppressant Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]

- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 13. m.youtube.com [m.youtube.com]

Technical Guide: Stability and Storage of 1-Bromononane-d19

Chemical Properties and Stability

1-Bromononane-d19 (C₉D₁₉Br) is the deuterated form of 1-Bromononane.[1] The stability of the compound is primarily inferred from data on its non-deuterated counterpart, 1-Bromononane. It is generally considered a stable compound under recommended storage conditions.[2][3][4][5]

Qualitative Stability Data

| Parameter | Description | Incompatible Materials | Hazardous Decomposition Products |

| Chemical Stability | Stable under normal temperatures and pressures and proper storage conditions.[2] | Strong oxidizing agents, strong bases.[2][3][4][5] | Upon combustion or thermal decomposition, it may produce carbon monoxide, carbon dioxide, and hydrogen bromide.[2][6] |

| Light Sensitivity | Not explicitly stated, but general best practice for deuterated compounds and alkyl halides is to store away from light.[7] | N/A | N/A |

| Hygroscopicity | Deuterated products are often hygroscopic and readily absorb moisture.[8] | Water/Moisture | N/A |

Recommended Storage Conditions

Proper storage is crucial to maintain the chemical and isotopic purity of this compound. The following conditions are recommended based on supplier data sheets and general chemical safety information.

Storage Condition Summary

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[2][3] Specific recommendations include ambient temperature,[3][9] room temperature,[10] or below +30°C.[4] | Prevents thermal decomposition and pressure buildup in the container. |

| Atmosphere | Store in a tightly closed container.[2][3] For maintaining isotopic purity and preventing moisture absorption, storage under an inert atmosphere (e.g., Argon, Nitrogen) is best practice.[8] | Minimizes exposure to atmospheric moisture and oxygen, which can cause hydrolysis or degradation. Deuterated compounds are often hygroscopic.[8] |

| Location | Store in a well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[2][3][6][11] | 1-Bromononane is a combustible liquid. |

| Container | Use the original supplier container or a tightly sealed container made of compatible material. | Prevents contamination and ensures proper sealing. |

Experimental Protocols: Handling and Use

Adherence to strict handling protocols is essential to prevent contamination, degradation, and ensure user safety.

Protocol for Handling this compound

-

Preparation of Workspace:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate chemical safety goggles or a face shield.[2]

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[2]

-

Respiratory Protection: If working outside a fume hood or if vapors/mists are generated, use a NIOSH/MSHA-approved respirator.[2]

-

-

Handling Under Inert Atmosphere (to prevent moisture contamination):

-

For applications sensitive to moisture, it is critical to handle the compound under a dry, inert atmosphere (e.g., in a glove box or glove bag).[8]

-

All glassware (syringes, flasks, NMR tubes) that will come into contact with the compound should be oven-dried (e.g., at 150°C for 24 hours) and cooled under an inert atmosphere before use.[8]

-

Use syringe techniques for transferring the liquid to minimize atmospheric exposure.

-

-

Dispensing and Use:

-

Cleanup and Disposal:

-

In case of a spill, absorb the material with an inert substance (e.g., dry sand, earth) and place it into a designated chemical waste container.[2]

-

Dispose of waste material in accordance with local, regional, and national regulations. Do not mix with other waste.

-

Visualized Workflow: Storage and Handling

The following diagram illustrates the recommended workflow for the proper storage and handling of this compound from receipt to experimental use.

Caption: Recommended workflow for receiving, storing, and handling this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 1-Bromononane(693-58-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 1-Bromononane | 693-58-3 [chemicalbook.com]

- 5. 1-Bromononane | CAS#:693-58-3 | Chemsrc [chemsrc.com]

- 6. fishersci.com [fishersci.com]

- 7. chromservis.eu [chromservis.eu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. calpaclab.com [calpaclab.com]

- 10. This compound | CDN-D-1726-0.1G | LGC Standards [lgcstandards.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Safety and handling of 1-Bromononane-d19

An In-depth Technical Guide to the Safe Handling of 1-Bromononane-d19

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a deuterated analog of 1-Bromononane. The replacement of hydrogen with deuterium, a stable isotope of hydrogen, can alter the metabolic fate of a compound, a principle known as the kinetic isotope effect.[1][2] This property makes deuterated compounds valuable tools in drug discovery and metabolic research to potentially improve a drug's pharmacokinetic and toxicological profile.[1][2] Given the specialized nature of this compound, a thorough understanding of its safe handling is paramount.

Physical and Chemical Properties

While specific experimental data for this compound is limited, the properties of its non-deuterated counterpart, 1-Bromononane, serve as a primary reference. The primary difference will be in the molecular weight due to the presence of deuterium.

| Property | 1-Bromononane | This compound |

| Molecular Formula | C9H19Br[3][4][5][6] | C9D19Br[7] |

| Molecular Weight | 207.15 g/mol [4] | 226.27 g/mol [7] |

| Appearance | Clear, colorless liquid[3][5] | Neat[7] |

| Boiling Point | 201 °C[3] | No data available |

| Melting Point | -29 °C[3][6] | No data available |

| Flash Point | 90 °C (194 °F) - closed cup[8] | No data available |

| Density | 1.084 g/mL at 25 °C | No data available |

| Solubility in Water | Insoluble/Immiscible[3][5][6] | No data available |

| CAS Number | 693-58-3[3][4][5][6] | 1219805-90-9[7] |

Health Hazard Information

Routes of Exposure and Symptoms:

-

Inhalation: May cause respiratory tract irritation.[3] High concentrations may lead to central nervous system depression.[3]

-

Skin Contact: May cause skin irritation.[3]

-

Eye Contact: May cause eye irritation, chemical conjunctivitis, and corneal damage.[3]

-

Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[3]

GHS Hazard Classification for 1-Bromononane:

-

Hazard Statements: Combustible liquid. Very toxic to aquatic life with long-lasting effects.

-

Signal Word: Warning

-

Pictogram: GHS09 (Environment)

Experimental Protocol: Standard Handling and Storage

This section outlines the standard procedures for handling this compound in a laboratory setting.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[8] Ensure eyewash stations and safety showers are readily accessible.[8]

-

Personal Protective Equipment:

| PPE | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[3] |

| Skin Protection | Handle with gloves. Dispose of contaminated gloves after use. Wear impervious clothing.[9] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator. |

3.2. Safe Handling Practices

-

Wash hands thoroughly after handling.[3]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid inhalation of vapor or mist.[9]

-

Keep away from heat, sparks, open flames, and hot surfaces.[3][5][8]

-

Take precautionary measures against static discharge.[8]

3.3. Storage Conditions

Emergency Procedures

4.1. First-Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][8]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek medical attention.[3]

4.2. Accidental Release Measures

-

Ensure adequate ventilation and remove all sources of ignition.[3][9]

-

Wear appropriate personal protective equipment.

-

Absorb the spill with an inert material (e.g., dry sand or earth) and place it into a chemical waste container.[3]

-

Prevent the spill from entering drains or waterways.[9]

Fire Safety

-

Flammability: Combustible liquid.

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3][8]

-

Unsuitable Extinguishing Media: No information available.

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.[3][9]

-

Firefighting Instructions: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][8] Use water spray to keep fire-exposed containers cool.[3]

Disposal Considerations

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

Caption: Workflow for the safe handling of this compound.

References

- 1. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Bromononane(693-58-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 4. 1-Bromononane | C9H19Br | CID 12742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 1-Bromononane|lookchem [lookchem.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

The Chemical Reactivity of Deuterated Alkyl Halides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The selective replacement of hydrogen with its heavier, stable isotope deuterium in alkyl halides offers a subtle yet powerful tool to modulate chemical reactivity. This alteration, while seemingly minor, can have profound effects on reaction rates and metabolic pathways, a phenomenon primarily governed by the kinetic isotope effect (KIE). This technical guide provides a comprehensive overview of the chemical reactivity of deuterated alkyl halides, with a focus on their applications in mechanistic studies and drug development.

The Kinetic Isotope Effect (KIE) in the Reactions of Deuterated Alkyl Halides